molecular formula C11H13ClO3 B1604612 4-(4-Chloro-m-tolyloxy)-butyric acid CAS No. 23609-99-6

4-(4-Chloro-m-tolyloxy)-butyric acid

Cat. No.: B1604612
CAS No.: 23609-99-6
M. Wt: 228.67 g/mol
InChI Key: PHYYXFKRVUCUBW-UHFFFAOYSA-N
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Description

4-(4-Chloro-m-tolyloxy)-butyric acid, also widely known as MCPB, is a phenoxybutyric acid derivative with significant application as a post-emergence herbicide for the control of weeds in crops such as peas, cereals, and maize . With the molecular formula C11H13ClO3 and a molecular weight of 228.68 g/mol, this compound serves as a valuable chemical building block in professional research and manufacturing . Researchers utilize this compound in various fields, including agriculture and biochemistry. As a chlorophenoxy herbicide, its mechanism of action is associated with plant growth regulation, leading to uncontrolled growth and ultimately the death of susceptible broadleaf weeds . Available as a colorless to beige or pale brown solid, this compound is characterized by the SMILES string CC1=C(C=CC(=C1)OCCCC(=O)O)Cl . Safety data indicates that it is a strong irritant to the eyes and mucous membranes . This product is intended for professional manufacturing, research laboratories, and industrial use only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any consumer-related applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chloro-3-methylphenoxy)butanoic acid
Source PubChem
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InChI

InChI=1S/C11H13ClO3/c1-8-7-9(4-5-10(8)12)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYYXFKRVUCUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178263
Record name Butyric acid, 4-((4-chloro-m-tolyl)oxy)-
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Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23609-99-6
Record name 4-(4-Chloro-3-methylphenoxy)butanoic acid
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Record name 4-(4-Chloro-m-tolyloxy)-butyric acid
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Record name Butyric acid, 4-((4-chloro-m-tolyl)oxy)-
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Record name 4-(4-CHLORO-M-TOLYLOXY)-BUTYRIC ACID
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Record name 4-(4-Chloro-3-methylphenoxy)butanoic acid
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Advanced Analytical Methodologies for the Characterization and Detection of 4 4 Chloro M Tolyloxy Butyric Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone of modern analytical chemistry, enabling the separation of complex mixtures into their individual components. For 4-(4-chloro-m-tolyloxy)-butyric acid, several chromatographic techniques are applicable, each with distinct advantages depending on the analytical objective.

Gas Chromatography (GC) and its Hyphenated Techniques (e.g., GC-Mass Spectrometry (GC-MS))

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of carboxylic acids like this compound by GC is challenging due to their polarity and low volatility, which can lead to poor peak shape and thermal degradation. researchgate.net To overcome these limitations, a derivatization step is typically required to convert the polar carboxyl group into a less polar, more volatile ester or silyl derivative. researchgate.netcolostate.edugcms.cz

Common derivatization strategies include:

Esterification: This is a widely used method where the carboxylic acid is converted into an ester, such as a methyl or butyl ester. gcms.cz This can be achieved using reagents like diazomethane, boron trifluoride in methanol, or alkyl chloroformates. researchgate.netcolostate.eduresearchgate.net

Silylation: This process replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group, significantly increasing the compound's volatility. gcms.cz A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the compound can be effectively separated on a low-polarity capillary column (e.g., 5% Phenyl methyl siloxane) and detected. nist.govsemanticscholar.org

When GC is coupled with Mass Spectrometry (GC-MS), it provides not only retention time data for identification but also mass spectra for definitive structural confirmation. The standard ionization technique used in GC-MS is Electron Ionization (EI). The NIST Mass Spectrometry Data Center provides a reference EI mass spectrum for 4-(4-chloro-2-methylphenoxy)butanoic acid, which is crucial for its identification in complex samples. nist.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-High-Performance Liquid Chromatography (UHPLC), are premier techniques for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. waters.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

In a typical RP-HPLC setup, a non-polar stationary phase, most commonly a C18-bonded silica (B1680970) column, is used with a polar mobile phase. google.com A gradient elution using a mixture of an aqueous solvent (often containing an acidifier like formic or phosphoric acid) and an organic solvent (typically acetonitrile or methanol) allows for the efficient separation of the analyte from matrix components. google.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light. google.comresearchgate.net UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster analyses and higher resolution compared to traditional HPLC. sielc.comsielc.com

A representative HPLC method for a related compound involves a C18 column with a mobile phase consisting of a 20:80 volume ratio of acetonitrile to a 0.1% phosphoric acid solution, with detection at 206 nm. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) represents one of the most powerful and sensitive analytical tools for trace-level detection and confirmation. shimadzu.com This hyphenated technique combines the superior separation capabilities of HPLC/UHPLC with the high selectivity and sensitivity of mass spectrometric detection.

For this compound, LC-MS/MS provides exceptional performance. The compound is first separated on a reversed-phase column and then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) is particularly valuable; a specific precursor ion corresponding to the analyte is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces chemical noise. waters.com

Detailed analytical parameters for the analysis of 4-(4-chloro-2-methylphenoxy)butanoic acid by LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) have been established. massbank.eu

Table 1: LC-MS/MS Parameters for 4-(4-Chloro-2-methylphenoxy)butanoic acid Analysis. massbank.eu
ParameterCondition
Instrument TypeLC-ESI-QTOF
Ionization ModePositive Electrospray Ionization (ESI)
Precursor Ion [M+H]+m/z 229.0626
Fragmentation ModeCollision-Induced Dissociation (CID)
Collision Energy60 V
LC ColumnZorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm)
Mobile Phase AWater with 0.1% Formic acid
Mobile Phase BAcetonitrile with 0.1% Formic acid
Flow Rate0.3 mL/min
Retention Time11.775 min

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a form of planar chromatography that serves as a rapid, cost-effective, and versatile method for the qualitative analysis and screening of various compounds, including pesticides and related organic acids. analyticaltoxicology.comiaea.org While less common for quantitative analysis compared to GC and HPLC, TLC is valuable for preliminary screening, purity checks, and method development. analyticaltoxicology.comresearchgate.net

In a typical TLC analysis of this compound, the sample would be spotted onto a plate coated with a stationary phase, such as silica gel (for normal-phase) or C18-bonded silica (for reversed-phase). researchgate.netkhanacademy.org The plate is then developed in a sealed chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. khanacademy.org After development, the separated spots can be visualized under UV light or by spraying with a chemical reagent. The position of the spot, represented by its retention factor (Rf) value, is used for identification by comparison with a standard.

Sophisticated Detection Modalities

Electrospray Ionization (ESI) and other Ionization Sources

Electrospray Ionization (ESI) is a soft ionization technique that is the workhorse for LC-MS applications. It is highly suitable for polar and thermally labile molecules like this compound. ESI generates gas-phase ions directly from a liquid solution by applying a high voltage to a capillary, creating a fine spray of charged droplets. waters.com As the solvent evaporates from these droplets, the charge density increases until ions are ejected into the gas phase.

For this compound, ESI can be operated in either positive or negative ion mode.

Positive Ion Mode: Protonated molecules, [M+H]⁺, are formed. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase facilitates this process. massbank.euwaters.com

Negative Ion Mode: Deprotonated molecules, [M-H]⁻, are formed. This is often efficient for carboxylic acids. nih.govresearchgate.net

The choice of mobile phase solvents and additives is critical for successful ESI, as non-volatile salts (e.g., phosphates) can suppress the ion signal and should be avoided. waters.com

In contrast to the soft ionization of ESI, the Electron Ionization (EI) source used in GC-MS is a hard ionization technique. In EI, high-energy electrons bombard the analyte molecules, causing extensive fragmentation. nist.gov This fragmentation pattern is highly reproducible and serves as a "fingerprint" for compound identification, which is invaluable for structural elucidation and library matching.

Selected Reaction Monitoring (SRM) Approaches

Selected Reaction Monitoring (SRM) is a highly sensitive and selective quantitative technique performed on a triple quadrupole mass spectrometer. wikipedia.orgresearchgate.net In SRM analysis, the first quadrupole (Q1) is set to select the precursor ion (the ionized molecule of interest), which is then fragmented in the second quadrupole (q2, the collision cell). The third quadrupole (Q3) is then set to monitor for a specific fragment ion. researchgate.net This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the detection of trace levels of the target analyte. washington.edu

A typical SRM method for this compound would involve the optimization of parameters such as collision energy and cone voltage for each transition to achieve maximum sensitivity. lcms.czresearchgate.net The use of at least two transitions per compound provides a high degree of confidence in the identification and quantification of the analyte. lcms.cz

Table 1: Hypothetical SRM Transitions for this compound

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Collision Energy (eV)
227.0 141.0 0.100 15

This table is illustrative and based on typical fragmentation patterns of similar compounds.

Electron Capture Detection (ECD)

Electron Capture Detection (ECD) is a highly sensitive detection method used in gas chromatography (GC) for the analysis of electrophilic compounds, particularly those containing halogens. measurlabs.comscioninstruments.com The detector contains a radioactive source (typically Nickel-63) that emits beta particles, which ionize the carrier gas and create a steady stream of electrons, generating a constant current. scioninstruments.com When an electronegative analyte, such as the chlorine-containing this compound, passes through the detector, it captures some of these electrons, causing a decrease in the current. cdc.gov This decrease is proportional to the concentration of the analyte.

GC-ECD is a well-established technique for the analysis of phenoxy acid herbicides in various matrices. lse.ac.ukusgs.govusgs.gov For the analysis of this compound, a derivatization step to convert the carboxylic acid into a more volatile ester is typically required before GC analysis. epa.gov This method offers excellent sensitivity, with detection limits often in the parts-per-trillion (ppt) range. usgs.gov

Key Features of GC-ECD for this compound Analysis:

High Sensitivity: Extremely low detection limits for halogenated compounds. nih.gov

Selectivity: Responds strongly to electrophilic compounds while being less sensitive to hydrocarbons and other non-electrophilic matrix components. scioninstruments.com

Mature Technology: A robust and well-understood technique for environmental analysis.

Ultraviolet (UV) and Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a common and versatile technique for the analysis of this compound. nih.govmdpi.com This method relies on the principle that the compound absorbs light in the UV-visible region of the electromagnetic spectrum. A UV detector measures the absorbance at a single wavelength, while a DAD, also known as a photodiode array (PDA) detector, simultaneously measures the absorbance across a range of wavelengths. spincotech.comscioninstruments.com

The aromatic ring and the carboxylic acid group in this compound are chromophores that absorb UV light. The wavelength of maximum absorbance (λmax) for phenoxyalkanoic acids is typically in the range of 220-230 nm and around 280 nm. A DAD provides a three-dimensional data set of absorbance, wavelength, and time, which allows for the determination of the UV spectrum of the eluting peak. researchgate.net This spectral information is valuable for confirming the identity of the analyte and for assessing peak purity. scioninstruments.com

Table 2: HPLC-DAD Parameters for Phenoxyalkanoic Acid Analysis

Parameter Value
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., formic acid)
Detection Wavelength 230 nm and 280 nm
Injection Volume 10-20 µL

These parameters are typical for the analysis of similar compounds and would require optimization for this compound. mdpi.com

Specific Ion Monitoring Mass Spectroscopy for Confirmation

Specific Ion Monitoring (SIM) is a mode of operation for a mass spectrometer, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), that increases the sensitivity and selectivity of the analysis. waters.comepa.gov Instead of scanning a wide range of mass-to-charge ratios (m/z), the mass spectrometer is set to monitor only a few specific ions that are characteristic of the target analyte. epa.gov This allows the detector to spend more time collecting data for the ions of interest, resulting in a significantly improved signal-to-noise ratio. murdoch.edu.au

For the confirmation of this compound, a SIM method would be developed based on its mass spectrum. The most abundant and characteristic ions in the electron ionization (EI) mass spectrum would be selected for monitoring. nist.govnist.gov The presence of these ions at their expected retention time and in the correct relative abundance ratio provides a high degree of confidence in the identification of the compound. waters.com

Table 3: Potential Ions for SIM Confirmation of this compound (as methyl ester derivative)

Ion (m/z) Ion Type
242 Molecular Ion [M]+
141 [Cl-C6H3(CH3)-O]+

These ions are predicted based on the structure of the methyl ester of the target compound and common fragmentation pathways.

Sample Preparation and Extraction Strategies for Diverse Matrices

The successful analysis of this compound in various environmental and biological samples is highly dependent on the efficiency of the sample preparation and extraction procedures. The goal of these steps is to isolate the analyte from the complex sample matrix, concentrate it, and remove interfering substances.

Solid-Phase Extraction (SPE) Optimizations from Surface Water and Other Matrices

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of organic compounds from aqueous samples like surface water. nih.govnih.gov The method involves passing the liquid sample through a cartridge containing a solid sorbent material that retains the analyte of interest. scirp.org The analyte is then eluted with a small volume of an organic solvent. obrnutafaza.hr

For acidic compounds like this compound, polymeric sorbents with hydrophilic-lipophilic balance (HLB) are often the preferred choice as they can retain a wide range of compounds and are stable across a broad pH range. nih.govresearchgate.net The optimization of an SPE method involves several key steps:

Sorbent Selection: Testing different sorbent materials (e.g., C18, HLB) to find the one with the best retention for the target analyte. nih.gov

Sample pH Adjustment: The pH of the water sample is typically adjusted to below the pKa of the acidic analyte (around 2-3) to ensure it is in its neutral form, which enhances its retention on non-polar sorbents. nih.gov

Elution Solvent Optimization: Various solvents and solvent mixtures are tested to find the most effective one for eluting the analyte from the sorbent. obrnutafaza.hr

Sample Volume and Flow Rate: Optimizing the volume of the sample passed through the cartridge and the flow rate to ensure efficient extraction. analiticaweb.com.br

Table 4: Typical SPE Optimization Parameters for Phenoxyalkanoic Acids in Water

Parameter Conditions
Sorbent Polymeric (e.g., Oasis HLB, Strata-X)
Sample pH Acidified to pH 2-3 with a strong acid
Conditioning Methanol followed by acidified water
Elution Solvent Methanol, acetonitrile, or ethyl acetate, sometimes with a modifier

Solvent Extraction Methodologies

Solvent extraction, also known as liquid-liquid extraction (LLE), is a classic and effective method for isolating organic compounds from aqueous or solid samples. tcu.edu The principle of LLE is based on the differential solubility of the analyte in two immiscible liquids, typically water and an organic solvent. tcu.edu

For the extraction of this compound from water, the pH of the aqueous sample is first adjusted to an acidic pH to convert the carboxylate salt into the neutral carboxylic acid. An immiscible organic solvent in which the neutral acid is highly soluble is then added, and the mixture is shaken vigorously. The analyte partitions into the organic phase, which is then separated from the aqueous phase. google.com

Commonly used organic solvents for the extraction of phenoxyalkanoic acids from water include:

Dichloromethane

Ethyl acetate

Diethyl ether

For solid matrices such as soil or sediment, a solvent extraction is typically performed using a technique like sonication or Soxhlet extraction, where the sample is brought into intimate contact with an organic solvent to facilitate the transfer of the analyte into the solvent. tcu.edu The choice of solvent depends on the polarity of the analyte and the nature of the sample matrix.

QuEChERS Methodology Adaptation for Complex Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular sample preparation technique for the analysis of pesticides and other contaminants in complex matrices. nih.govlcms.cz For acidic compounds like this compound, modifications to the original QuEChERS protocol are often necessary to optimize extraction efficiency and cleanup.

The process typically involves two stages: an extraction and partitioning step, followed by a dispersive solid-phase extraction (dSPE) cleanup. nih.gov

Extraction: The choice of extraction solvent is critical. While acetonitrile is standard, its properties may be modified to improve the recovery of acidic analytes. For instance, acidification of the acetonitrile, often with 0.1% to 1% formic or acetic acid, is a common strategy. chromtech.com.aumdpi.com This ensures the carboxylic acid functional group of the target compound remains in its protonated, less polar form, thereby improving its partitioning into the organic solvent. The extraction is facilitated by adding buffering salts, such as mixtures of magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium acetate, and sodium citrate, which induce phase separation and help to salt out the analyte from the aqueous phase of the sample. lcms.czchromtech.com.au

Cleanup (dSPE): After extraction, an aliquot of the supernatant is subjected to a cleanup step to remove co-extracted matrix components like lipids, pigments, and organic acids that could interfere with subsequent analysis. lcms.cz This is achieved by mixing the extract with a combination of sorbents.

Magnesium Sulfate (MgSO₄): Used to remove excess water.

Primary Secondary Amine (PSA): This sorbent is effective at removing organic acids, fatty acids, and sugars. However, its use must be carefully optimized, as it can potentially adsorb the acidic target analyte, leading to lower recoveries. lcms.cz

C18 (Octadecylsilane): A nonpolar sorbent used for the removal of lipids and other nonpolar interferences. lcms.cz

Graphitized Carbon Black (GCB): Highly effective for removing pigments and sterols. Caution is required as GCB can also adsorb planar analytes, potentially including this compound. nih.govlcms.cz

Florisil: A magnesium-silica gel that can also be used for cleanup in the analysis of acidic herbicides. mdpi.com

For different matrices, the combination and amount of these sorbents are adjusted. For example, in dark green vegetables, GCB is often necessary for decolorization, while for high-fat matrices like oils or cereals, C18 is crucial. mdpi.com The final extract is then ready for analysis, typically by liquid or gas chromatography coupled with mass spectrometry.

Derivatization Protocols for Enhanced Chromatographic Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for chromatographic analysis. For this compound, derivatization is often employed to increase its volatility and thermal stability for Gas Chromatography (GC) or to enhance its ionization efficiency for Liquid Chromatography-Mass Spectrometry (LC-MS). sigmaaldrich.comresearchgate.nete-b-f.eu

For Gas Chromatography (GC) Analysis: The polar carboxylic acid group makes the parent compound non-volatile. Therefore, derivatization is essential. Common approaches include:

Alkylation (Esterification): This is the most frequent method for carboxylic acids, converting them into more volatile esters. gcms.cz

With Boron Trifluoride (BF₃): The sample can be heated with BF₃ in an alcohol (e.g., methanol or butanol) to form the corresponding methyl or butyl ester. researchgate.net

With Alkyl Chloroformates: Reagents like ethyl chloroformate (ECF) and methyl chloroformate (MCF) allow for rapid derivatization in an aqueous environment, which simplifies sample preparation. researchgate.net

With Diazomethane: This reagent reacts specifically with carboxylic acids to form methyl esters but is highly toxic and explosive, requiring special handling. colostate.edu

Silylation: This process replaces the active hydrogen in the carboxyl group with a trimethylsilyl (TMS) group, reducing polarity and increasing volatility. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are widely used for this purpose. sigmaaldrich.com

For Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: While LC-MS can often analyze the underivatized acid, derivatization can significantly enhance sensitivity, especially in electrospray ionization (ESI) mode. ddtjournal.com The goal is to introduce a moiety that is easily ionizable.

With 3-Nitrophenylhydrazine (B1228671) (3-NPH): In the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and pyridine, 3-NPH reacts with the carboxylic acid. This derivatization improves chromatographic separation and ionization efficiency. unimi.itnih.gov

With Aniline: Similar to 3-NPH, aniline can be coupled to the carboxylic acid using EDC to form an amide derivative. nih.gov

With Dansyl Chloride: This reagent introduces a highly fluorescent and easily ionizable dimethylamino group, significantly boosting the detector response. ddtjournal.com

The choice of derivatization protocol depends on the analytical technique, the matrix, and the required sensitivity. Each method requires optimization of reaction conditions, such as temperature, time, and reagent concentration, to ensure complete and reproducible derivatization. sigmaaldrich.com

Method Validation and Performance Metrics in this compound Analysis

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. Key performance metrics are established by analyzing samples spiked with known concentrations of the analyte.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These values are crucial for determining the suitability of a method for trace-level analysis. For acidic compounds similar to this compound, LOD and LOQ values can vary significantly depending on the matrix, instrumentation, and sample preparation method used.

Table 1: Representative LOD and LOQ Values for Acidic Compound Analysis

Analytical MethodAnalyte TypeLODLOQReference
HSGCHalogenated Solvents0.003 - 0.009 µg/mL0.01 - 0.03 µg/mL researchgate.net
LC-MS/MSCortisol0.2 ng/mL1.0 ng/mL researchgate.net
LC-MS/MSCortisone1.0 ng/mL2.5 ng/mL researchgate.net
LC-ICP-MS (derivatized)4-chloro-1-butanol0.2 ppm0.5 ppm nih.gov

Accuracy, Precision (Relative Standard Deviation), and Recovery Assessments

Accuracy refers to the closeness of a measured value to the true value and is typically assessed through recovery studies.

Precision measures the degree of agreement among a series of individual measurements and is often expressed as the Relative Standard Deviation (%RSD).

Recovery is the percentage of the true concentration of a substance recovered during the analytical procedure.

Regulatory guidelines often require recoveries to be within the 70-120% range with an associated RSD of ≤20% for the method to be considered satisfactory. lcms.cz

Table 2: Accuracy, Precision, and Recovery Data from Various Analytical Methods

Analytical MethodAnalyte/MatrixRecovery (%)Precision (%RSD)Reference
µ-PAD with DLLMEPesticides79 - 97%2.2 - 6.01% researchgate.net
LC-MS/MSCortisol95.4 - 102.5%1.5 - 5.3% researchgate.net
LC-MS/MSCortisone89.2 - 98.8%1.9 - 6.0% researchgate.net
QuEChERS-GC/MS/MSPesticides in Soil71 - 120%1 - 17% nih.gov
QuEChERS-LC-MS/MSPesticides in Grape/Tea/Rice70 - 120%< 20% lcms.cz

Linearity and Calibration Range Determination

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. A correlation coefficient (r²) value greater than 0.99 is generally considered acceptable.

Table 3: Examples of Linearity and Calibration Ranges

Analytical MethodAnalyteCalibration RangeCorrelation Coefficient (r²)Reference
HSGCHalogenated Solvents5 - 150% of specification limit> 0.994 researchgate.netresearchgate.net
LC-MS/MSCortisol1.0 - 500.0 ng/mL0.999 researchgate.net
LC-MS/MSCortisone2.5 - 100.0 ng/mL0.998 researchgate.net
LC-ICP-MS4-chloro-1-butanol0.5 - 50 ppm0.9994 nih.gov

Robustness and Applicability Across Environmental and Biological Samples

The robustness of a method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. The applicability of these advanced analytical methods has been successfully demonstrated for a wide range of environmental and biological samples.

Water: Analysis of acidic compounds in water often requires pre-concentration steps followed by GC-MS or LC-MS analysis.

Urine and Kidney Tissue: The analysis of biological fluids and tissues like urine and kidney samples is crucial for metabolic and toxicological studies. mdpi.com Sample preparation typically involves protein precipitation, followed by cleanup and analysis, often using LC-MS/MS for high sensitivity and specificity. unimi.itmdpi.com Derivatization can be key to achieving the required detection limits. unimi.it

Cereals: Cereals represent a complex matrix due to their composition of starches, proteins, and fats. Modified QuEChERS protocols are frequently applied for the extraction of acidic herbicides from grain matrices, followed by LC-MS/MS or GC-MS analysis. mdpi.com

The successful validation of these methods across such varied matrices confirms their robustness and wide-ranging applicability for the monitoring and research of this compound.

Biological Mechanisms of Action of 4 4 Chloro M Tolyloxy Butyric Acid

Molecular Targets and Cellular Interactions in Plant Systems

As a member of the phenoxy acid class of compounds, 4-(4-chloro-m-tolyloxy)-butyric acid is expected to function as a synthetic auxin, mimicking the action of natural plant growth hormones. The primary molecular target for phenoxy herbicides in plants is the auxin signaling pathway. These synthetic auxins bind to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its co-receptors, the AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins. This binding event triggers a cascade of cellular responses, leading to the degradation of Aux/IAA transcriptional repressors and subsequent expression of auxin-responsive genes. This process disrupts the normal hormonal balance, causing uncontrolled and disorganized plant growth that ultimately leads to the death of susceptible species.

Physiological Disruptions Induced by this compound in Target Species

The overstimulation of auxin-responsive genes induced by this compound leads to a variety of severe physiological disruptions in susceptible broadleaf plants. These disruptions include:

Epinastic Growth: Abnormal, downward twisting and curling of leaves and stems due to uneven cell elongation.

Tissue Proliferation: Uncontrolled cell division and elongation, particularly in the vascular tissues, leading to the formation of calluses and tumors on stems and roots.

Disrupted Photosynthesis and Translocation: The altered growth diverts energy and resources, impairing the plant's ability to photosynthesize and transport nutrients and water effectively.

Root System Damage: Inhibition of root growth and development, which compromises water and nutrient uptake.

Collectively, these physiological disturbances overwhelm the plant's homeostatic mechanisms, resulting in senescence and mortality.

Comparative Analysis with Other Phenoxy Acid Herbicides in Biological Systems

This compound shares a core structure with other widely used phenoxy acid herbicides, most notably (4-chloro-2-methylphenoxy)acetic acid (MCPA). nih.gov The key difference lies in the butyric acid side chain of the title compound, as opposed to the acetic acid side chain of MCPA. nih.govnih.gov In many plant species, phenoxybutyric acids are not phytotoxic themselves but are converted into their corresponding acetic acid analogues through the process of β-oxidation. Therefore, the herbicidal activity of this compound is likely dependent on its metabolic conversion to a more active form, similar to MCPA. This bioactivation process can contribute to its selectivity, as different plant species exhibit varying levels of β-oxidation activity.

Table 1: Comparison of this compound and MCPA

PropertyThis compound(4-chloro-2-methylphenoxy)acetic acid (MCPA)
Chemical FormulaC11H13ClO3 nih.govC9H9ClO3 nih.gov
Molecular Weight228.67 g/mol nih.gov200.62 g/mol nih.gov
Side ChainButyric acidAcetic acid
Primary Mode of ActionSynthetic auxin mimic (likely after conversion)Synthetic auxin mimic nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. frontiersin.orgnih.govresearchgate.net For phenoxy acid herbicides, SAR studies focus on modifications to the aromatic ring and the aliphatic carboxylic acid side chain to understand their impact on herbicidal potency and selectivity.

Molecular topology, which includes factors like size, shape, and the presence of specific functional groups, is critical for the biological potency of phenoxy acids. researchgate.net

Aromatic Ring Substitution: The position and nature of substituents on the phenoxy ring are crucial. In this compound, the chlorine atom at position 4 and the methyl group at position 3 are key determinants of its activity. Altering these substituents would significantly impact the molecule's ability to bind to auxin receptors.

Carboxylic Acid Side Chain: The length and structure of the side chain influence uptake, translocation, and metabolic activation (β-oxidation) within the plant. The four-carbon butyric acid chain is a defining feature that affects its selectivity and mode of activation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that develops mathematical models to predict the biological activity of compounds based on their structural features. fiveable.memdpi.com A QSAR model for this compound and its derivatives would correlate physicochemical descriptors (e.g., lipophilicity (logP), electronic parameters, steric factors) with herbicidal activity. jocpr.comnih.gov

The fundamental steps in developing a QSAR model include:

Data Set Compilation: Gathering a series of related compounds with measured biological activity.

Descriptor Calculation: Computing molecular descriptors that quantify various aspects of the chemical structure.

Model Generation: Using statistical methods to build a mathematical equation linking the descriptors to the activity.

Validation: Testing the model's predictive power using an independent set of compounds. mdpi.com

Such models can guide the synthesis of new derivatives with potentially enhanced potency or selectivity.

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC11H13ClO3PubChem nih.gov
Molecular Weight228.67 g/molPubChem nih.gov
XLogP33.6PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count3PubChem nih.gov
Rotatable Bond Count5PubChem nih.gov

Computational chemistry methods provide deep insights into the molecular properties that govern biological activity. pulsus.comfrontiersin.org Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations can be employed to:

Determine Electronic Charge Distribution: Map the electron density across the molecule to identify regions that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions with receptor sites.

Analyze Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Model Receptor Docking: Simulate the binding of the molecule to its target protein (e.g., TIR1), providing a visual and energetic understanding of the interaction and helping to explain the basis of its biological activity.

These computational studies complement experimental SAR and QSAR data, offering a more complete picture of the structure-function relationships of this compound and related compounds.

Correlation between Reactivity and Biological Outcome (e.g., reaction with hydroxyl radical)sigmaaldrich.com

The biological activity of many xenobiotics, including herbicides like this compound, can be intricately linked to their chemical reactivity within biological systems. A key aspect of this is their interaction with reactive oxygen species (ROS), such as the highly reactive hydroxyl radical (•OH). The propensity of a molecule to react with hydroxyl radicals can influence its degradation, the formation of potentially toxic metabolites, and the induction of oxidative stress, which is a recognized mechanism of toxicity for many herbicides. nih.govmdpi.comnih.govijeab.com

While direct quantitative structure-activity relationship (QSAR) models specifically correlating the hydroxyl radical reactivity of this compound with its biological outcomes are not extensively detailed in the public literature, the principles can be inferred from studies on analogous compounds. For many organic pollutants, a higher reaction rate constant with hydroxyl radicals leads to faster degradation. nih.gov However, this rapid degradation can also lead to the formation of intermediate metabolites that may be more or less toxic than the parent compound.

For the related phenoxyacetic acid herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), exposure has been shown to induce oxidative stress in organisms. nih.gov This is evidenced by an increase in markers of cellular damage, such as malondialdehyde (MDA), and alterations in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov Such findings suggest that the generation of ROS, or the cell's inability to neutralize them, is a component of the toxicological profile of these herbicides. The reaction of the herbicide molecule with hydroxyl radicals is a key event in the cascade of oxidative stress.

The degradation of the related herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) is known to be initiated by the cleavage of the ether linkage, which can be facilitated by hydroxyl radical attack, leading to the formation of 4-chloro-2-methylphenol. nih.gov The subsequent biological activity is then a function of both the remaining parent herbicide and its degradation products.

The following table presents data on related phenoxyalkanoic acid herbicides and their toxicity, which is often linked to oxidative stress mechanisms. It is important to note that while these compounds are structurally related to this compound, direct extrapolation of values is not always possible.

CompoundClassObserved Biological Effect
2,4-Dichlorophenoxyacetic acid (2,4-D) Phenoxyacetic Acid HerbicideInduces hepatotoxicity and oxidative stress in rats. nih.gov
4-chloro-2-methylphenoxyacetic acid (MCPA) Phenoxyacetic Acid HerbicideThe first step in its degradation is the formation of 4-chloro-2-methylphenol. nih.gov
Haloxyfop-p-methyl ester Aryloxyphenoxypropionate HerbicideInduces testicular oxidative stress and impairs renal and hepatic functions in rats. mdpi.com

This table is for illustrative purposes to show the types of biological effects observed for structurally related herbicides, which are often associated with oxidative stress.

Toxicological and Ecotoxicological Assessments of 4 4 Chloro M Tolyloxy Butyric Acid

Mammalian Toxicology of 4-(4-Chloro-m-tolyloxy)-butyric acid

Organ-Specific Pathological Manifestations (e.g., renal and hepatic impacts)

Toxicological studies on phenoxy herbicides consistently identify the liver and kidneys as primary target organs for toxicity. For the closely related compound MCPB, kidney and liver effects are the main hazard concerns. nih.govvetlexicon.com In studies involving MCPA, another similar phenoxyacetic acid, changes in clinical chemistry confirmed the liver as a target organ, and observed effects such as increased serum creatinine (B1669602) and the presence of degenerated transitional epithelial cells in urine indicated that the kidneys were also affected. nih.gov Furthermore, microscopic examination in animal studies has revealed an increased severity of basophilic tubules and calcification at the corticomedullary junction in the kidneys. nih.gov Prolonged exposure to phenoxy herbicides has been associated with renal or hepatic damage. vetlexicon.com In a comparative study, the plant metabolite of MCPA, 4-chloro-2-carboxyphenoxyacetic acid (CCPA), also showed the liver and kidneys to be the target organs. nih.gov

Table 1: Observed Organ-Specific Pathologies for Related Phenoxy Herbicides

Compound Target Organ(s) Observed Effects
MCPB Kidney, Liver Primary hazard concerns nih.govvetlexicon.com
MCPA Kidney, Liver Increased serum creatinine, degenerated urinary epithelial cells, increased severity of basophilic tubules, renal calcification, changes in clinical chemistry confirming liver as a target organ nih.gov

| CCPA | Kidney, Liver | Increased severity of basophilic tubules, renal calcification nih.gov |

Systemic Responses and Clinical Biomarkers (e.g., lethargy, myotonia)

Exposure to phenoxy herbicides can elicit a range of systemic responses and clinical signs. General symptoms of acute toxicity from 2,4-D, a widely used phenoxy herbicide, can include fatigue and weakness. flvc.org In animal studies, dogs exposed to 2,4-D have displayed lethargy. orst.edu

A notable systemic effect associated with some phenoxy herbicides is myotonia, a condition characterized by the delayed relaxation of skeletal muscles after voluntary contraction. High-dose exposures to phenoxy herbicides in dogs can lead to myotonia. vetlexicon.com Specifically, the phenoxy herbicide 2,4-D has been shown to induce experimental myotonia in rats. nih.gov This myotonic effect is characterized by prolonged relaxation times of muscles following tetanic contractions. nih.gov The myotonia induced by 2,4-D is maximal within a few hours of administration. nih.gov

Table 2: Systemic Responses and Clinical Biomarkers Associated with Phenoxy Herbicide Exposure

Clinical Sign/Response Associated Phenoxy Herbicide(s) Description of Finding
Lethargy/Fatigue/Weakness 2,4-D Observed in dogs exposed to 2,4-D; fatigue and weakness are general symptoms of acute toxicity. flvc.orgorst.edu

| Myotonia | 2,4-D, Phenoxy Herbicides (in general) | High doses can cause myotonia in dogs. vetlexicon.com 2,4-D induces prolonged muscle relaxation times characteristic of clinical myotonia in rats. nih.gov |

Carcinogenicity and Genotoxicity Studies in Occupational Exposure Contexts (e.g., soft tissue sarcoma risk)

The carcinogenic and genotoxic potential of phenoxy herbicides has been a subject of extensive research and regulatory review. For MCPA, a comprehensive review of genotoxicity assays, including in vitro and in vivo tests for gene mutations and clastogenicity, concluded that it is not genotoxic in vivo. nih.gov This finding is consistent with its lack of carcinogenicity in studies on rats and mice. nih.gov Regulatory agencies have generally classified MCPA as unlikely to be carcinogenic to humans.

However, epidemiological studies investigating occupational exposure to the broader class of chlorophenoxy herbicides have suggested a possible association with an increased risk for certain cancers, including soft tissue sarcoma. Despite these suggestions, the evidence is not conclusive and does not specifically implicate individual compounds like MCPA. nih.gov

| Epidemiological Studies (Occupational Exposure to Chlorophenoxy Herbicides) | Suggestive but inconsistent evidence of an association with an increased risk of soft tissue sarcoma. | Evidence does not specifically implicate MCPA as a human carcinogen. nih.gov |

Immunological and Endocrine Disrupting Potentials (within the phenoxy acid class)

Studies on the phenoxy acid class of herbicides have indicated potential interactions with the immune and endocrine systems. Research on agricultural workers exposed to commercial formulations of 2,4-D and MCPA suggests that these herbicides may have short-term immunosuppressive effects.

In terms of endocrine disruption, certain phenoxy acids have been shown to possess anti-estrogenic and anti-androgenic properties in vitro.

Neurotoxicological Implications and Behavioral Observations

Exposure to some phenoxy herbicides has been linked to neurotoxic effects and behavioral changes. High exposures to MCPA may damage the nervous system, leading to symptoms such as numbness, a "pins and needles" sensation, and weakness in the extremities. nj.gov Other neurological symptoms associated with MCPA exposure include headache, dizziness, and muscle twitching. nj.gov

In animal studies, the n-butyl ester of 2,4-D was found to produce behavioral toxicity in rats, including a significant decrease in locomotor activity. nih.gov However, tolerance to these behavioral deficits developed with repeated exposures. nih.gov A study on adolescents living in an agricultural region found that higher urinary concentrations of 2,4-D were associated with lower neurobehavioral performance in the domains of attention and inhibitory control, memory and learning, and language. scitechdaily.com

Table 4: Neurotoxicological and Behavioral Effects of Phenoxy Herbicides

Compound/Class Effect Observation
MCPA Nervous system damage Can cause numbness, "pins and needles," and weakness in hands and feet at high exposures. nj.gov
MCPA Neurological symptoms Headache, dizziness, muscle twitching. nj.gov
2,4-D ester Behavioral toxicity Decreased locomotor activity in rats. nih.gov

| 2,4-D | Neurobehavioral performance | Higher urinary levels in adolescents associated with lower scores in attention, memory, and language. scitechdaily.com |

Influence of Environmental pH on Toxicity

The toxicity and environmental fate of phenoxy acid herbicides can be significantly influenced by the pH of the surrounding medium. The pKa of MCPB, a structurally similar compound, is 4.84. ck12.org The form of the phenoxy acid—whether it is in its acidic or salt form—affects its solubility and, consequently, its interaction with the environment.

The degradation of phenoxy herbicides is pH-dependent. For instance, the breakdown of some ester forms of these herbicides is more rapid in alkaline conditions. The adsorption of phenoxyalkanoic herbicides to soil is also heavily influenced by pH. At lower pH values, the neutral form of the herbicide is more prevalent, which can affect its binding to soil components.

Biotransformation, Metabolism, and Pharmacokinetics of this compound

In Vivo Metabolic Pathways and Metabolite Profiling (e.g., 4-chloro-2-hydroxymethyl-phenoxyacetic acid)

Phenoxybutyric acids like MCPB are recognized as propesticides, meaning they are converted into a more active form within the target organism. In susceptible plants and animals, the butyric acid side chain undergoes β-oxidation, a common metabolic pathway for fatty acids. agropages.comwikipedia.orgjackwestin.com This process sequentially shortens the four-carbon chain by two-carbon units, converting 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) into (4-chloro-2-methylphenoxy)acetic acid (MCPA), which is a potent herbicide. agropages.com It is highly probable that this compound follows an analogous pathway, being converted to (4-chloro-3-methylphenoxy)acetic acid.

The resulting phenoxyacetic acid (in the case of the analog, MCPA) is further metabolized, though not extensively. The primary metabolite identified in rats for MCPA is hydroxymethylphenoxyacetic acid (HMCPA), with trace amounts of a glycine (B1666218) conjugate also detected. canada.ca This suggests that metabolism of the aromatic ring can occur, but the parent compound is the major circulating component.

Table 1: Inferred Metabolic Pathway for this compound

Precursor Metabolic Process Probable Primary Metabolite Probable Secondary Metabolite
This compound β-oxidation (4-Chloro-3-methylphenoxy)acetic acid Hydroxymethyl derivative of (4-chloro-3-methylphenoxy)acetic acid

Note: This table is based on the known metabolism of the structural analog MCPB.

Excretion Kinetics and Mass Balance Studies

Specific excretion kinetics and mass balance data for this compound are not available. However, studies on its analog MCPB in cattle show that it is excreted in the urine, either unchanged or as its primary metabolite, MCPA. agropages.com This is consistent with the behavior of phenoxy acid herbicides in general, which are typically eliminated rapidly from the body, primarily via the urine. nih.gov

Mass balance studies, often conducted with radiolabeled compounds, aim to account for the total administered dose by measuring its presence in urine, feces, and expired air. bioivt.comfrontiersin.org For the related compound MCPA, approximately 65% of an oral dose was excreted in the urine of rats as the parent compound. canada.ca This indicates that renal clearance is the dominant pathway of elimination. Given the structural similarities, a similar excretion profile would be expected for this compound, with the majority of the compound and its metabolites being cleared by the kidneys.

Protein Binding Dynamics in Biological Fluids (e.g., plasma protein binding)

There are no direct studies on the protein binding of this compound. However, research on MCPA has demonstrated that it is subject to saturable plasma protein binding. daneshyari.com At lower concentrations, the binding is extensive, but as the total concentration increases, the unbound, free fraction of the compound rises. daneshyari.com This nonlinear binding can affect the distribution and elimination of the compound.

Studies on a range of phenoxyalkanoic acids have shown that they bind to serum albumin, the main protein in blood plasma, at a single high-affinity site. daneshyari.com The interaction is primarily driven by strong hydrophobic bonding, with ionic bonding playing a lesser role. daneshyari.com Given that this compound is also an acidic, lipophilic compound, it is expected to exhibit high levels of binding to plasma proteins.

Table 2: Protein Binding Characteristics of Related Phenoxy Acid Herbicides

Compound Key Finding Implication for this compound
MCPA Exhibits saturable plasma protein binding with two binding sites (high and low affinity). daneshyari.com Binding is likely concentration-dependent, affecting its toxicokinetics.
Various Phenoxyalkanoic Acids Bind to a single high-affinity site on bovine serum albumin, primarily through hydrophobic interactions. daneshyari.com Strong binding to plasma proteins is expected, limiting the free concentration available to exert biological effects.

Distribution in Tissues and Body Fluids (e.g., blood, cerebrospinal fluid, brain regions)

Specific data on the distribution of this compound in tissues and body fluids are unavailable. For the analog MCPB, the main organs of concern following exposure are the liver and kidneys, suggesting distribution to these tissues. wikipedia.orgnih.govepa.gov The rapid excretion of phenoxy acid herbicides generally limits their potential for bioaccumulation in the body.

The distribution into specific compartments like the central nervous system (CNS) is influenced by factors such as the ability to cross the blood-brain barrier. The high degree of plasma protein binding expected for this compound would typically limit its passage into the brain and other tissues. Following oral administration, the compound would be absorbed from the gastrointestinal tract, enter the bloodstream where it would largely bind to albumin, circulate, and then be filtered by the kidneys for excretion.

Environmental Fate and Transport Dynamics of this compound

The environmental behavior of this compound is not specifically documented. The information below is based on studies of its isomer MCPB and other phenoxyalkanoic acids.

Biodegradation Mechanisms in Soil and Aquatic Environments

The primary mechanism for the dissipation of phenoxyalkanoic acid herbicides in the environment is microbial degradation. researchgate.netnih.gov In soil, the metabolism of MCPB involves the degradation of the butyric acid side-chain to form 4-chloro-2-methylphenol, which is followed by hydroxylation of the aromatic ring and subsequent ring opening. agropages.com The breakdown of MCPB in soil is generally rapid, with reported half-lives of approximately 6 to 8 days. documentsdelivered.com

Several bacterial strains have been identified that are capable of degrading phenoxyalkanoic acids. For instance, Stenotrophomonas maltophilia has been shown to degrade MCPB, using it as a source of carbon and energy. nih.gov Similarly, endophytic fungi such as Phomopsis sp. can effectively degrade the related compound MCPA, metabolizing it to 4-chloro-2-methylphenol. aloki.hu The rate of biodegradation is influenced by environmental factors such as soil type, pH, temperature, and the existing microbial population. ucanr.edu In aquatic environments, microbial degradation remains a key transformation process, supplemented by photodegradation in sunlit surface waters. researchgate.net

Photolytic and Hydrolytic Degradation Pathways

The degradation of phenoxyalkanoic acid compounds in the environment is primarily driven by photolysis and microbial action, with hydrolysis playing a minimal role.

Hydrolytic Degradation: Studies on related phenoxyacetic herbicides indicate that they are generally stable against hydrolysis under typical environmental pH conditions. researchgate.net For instance, the hydrolysis of 2,4-D, a structurally similar herbicide, is considered a negligible degradation pathway in aquatic environments. cdc.gov

Photolytic Degradation: Photodegradation, or the breakdown of the molecule by light, is a significant pathway for this class of compounds. researchgate.net When exposed to UV radiation from sunlight, the compound undergoes decomposition. Research on the photodegradation of MCPA has identified several breakdown products. The primary initial step involves the cleavage of the ether bond, leading to the formation of phenolic compounds. nih.gov

A key metabolite identified in the photolysis of MCPA is 4-chloro-2-methylphenol. aloki.hu Further degradation can lead to the formation of other intermediates, such as methylhydroquinone (B43894) and methyl-p-benzoquinone, before the aromatic ring is cleaved. nih.gov The complete mineralization process ultimately breaks these intermediates down into short-chain carboxylic acids like glycolic, maleic, fumaric, oxalic, and formic acids, which are then further degraded. nih.gov The rate of photolysis can be influenced by environmental factors and the presence of sensitizing substances in the water. researchgate.net

Leaching and Runoff Potential in Agricultural and Natural Systems

The potential for this compound to move from the application site into surrounding water bodies is a key environmental consideration. Its mobility is largely governed by its chemical properties, particularly its water solubility and its tendency to adsorb to soil particles.

As a phenoxyalkanoic acid, this compound is relatively soluble in water and is weakly sorbed by soil organic matter and clay particles. aloki.huresearchgate.net This combination of properties results in high mobility within the soil profile. aloki.hu Consequently, there is a significant risk of the compound leaching through the soil and into groundwater, particularly in soils with low organic matter content or in areas with high rainfall. aloki.huresearchgate.net

Runoff potential is also a concern. Following heavy rainfall events, the compound can be transported from treated agricultural fields into adjacent surface waters like streams, rivers, and lakes. frontiersin.org This is especially prevalent in regions with intensive agriculture where the herbicide is widely used. The persistence of the compound, particularly under conditions of low temperature and acidic soil pH, can exacerbate the risk of both leaching and runoff over time. frontiersin.org

Persistence and Environmental Half-Life Determinations

The persistence of a chemical in the environment is often measured by its half-life, which is the time it takes for 50% of the initial amount to degrade. The environmental half-life of this compound and its analogues is highly variable and depends on a range of biotic and abiotic factors.

In soil, the primary degradation mechanism is microbial biodegradation. The half-life of the related compound 2,4-D in aerobic mineral soil has been reported to be approximately 6.2 days. cdc.gov However, the persistence of MCPA can be significantly longer under certain conditions. Factors such as low soil temperatures, low organic carbon content, and acidic pH can inhibit microbial activity, thereby increasing the herbicide's persistence. frontiersin.org For example, under severe drought conditions, the degradation of MCPA is slowed, prolonging its toxic effect on soil biochemistry. mdpi.com

In aquatic systems, the aerobic metabolism half-life for 2,4-D is reported to be around 15 days. cdc.gov However, in anaerobic (oxygen-deficient) conditions, persistence increases dramatically, with half-lives ranging from 41 to 333 days. cdc.gov The photodegradation half-life in soil for 2,4-D was found to be 68 days. cdc.gov

EnvironmentConditionDegradation PathwayHalf-Life (Typical Range)
SoilAerobicBiodegradationA few days to several weeks cdc.gov
Soil-Photodegradation~68 days (for 2,4-D) cdc.gov
WaterAerobicAquatic Metabolism~15 days (for 2,4-D) cdc.gov
WaterAnaerobicAquatic Metabolism41 to 333 days (for 2,4-D) cdc.gov

This table presents data for the related phenoxyacetic acid herbicide 2,4-D to illustrate typical persistence values.

Adsorption and Desorption Characteristics in Soil Matrices

The interaction of this compound with soil is dominated by adsorption and desorption processes, which control its mobility and bioavailability. As an acidic herbicide, its sorption behavior is strongly influenced by soil pH and organic matter content.

Adsorption: Research consistently shows that this compound is weakly adsorbed by soils. aloki.huresearchgate.net Adsorption is positively correlated with soil organic carbon content and negatively correlated with soil pH. researchgate.netresearchgate.net In soils with higher organic matter, there are more binding sites for the herbicide, leading to increased adsorption and reduced mobility. Conversely, as soil pH increases above the compound's pKa (acid dissociation constant), the molecule becomes predominantly anionic (negatively charged). This increases its repulsion from negatively charged clay and organic matter surfaces, leading to lower adsorption and greater mobility. researchgate.net The affinity of the anionic form of MCPA to soil organic matter can be ten times lower than that of the neutral molecular form. researchgate.net

Desorption: The weak binding to soil particles implies that the compound can be easily desorbed back into the soil solution, further contributing to its potential for leaching.

The Freundlich equation is commonly used to describe the adsorption of this herbicide in soil. Studies on MCPA have reported Freundlich coefficient (Kf) values ranging from 0.37 to 1.03 mg(1-1/n) L(1/n) kg-1, indicating weak sorption. researchgate.net

Soil ParameterCorrelation with AdsorptionRationale
Organic Carbon ContentPositiveProvides more binding sites for the herbicide. researchgate.netresearchgate.net
Soil pHNegativeAs pH increases, the herbicide becomes anionic, increasing repulsion from negative soil colloids. researchgate.net
Clay ContentVariableThe type of clay and soil pH influence the interaction.

Ecotoxicological Impact of this compound

The introduction of this compound into the environment can have significant impacts on non-target organisms, including aquatic life and soil microbial communities.

Effects on Aquatic Biota

Once in aquatic systems, this herbicide poses a risk to various organisms. The toxicity varies significantly across different trophic levels.

Aquatic Plants and Algae: As a herbicide designed to affect plant growth, it is most toxic to aquatic plants (macrophytes) and algae. waterquality.gov.au It acts as a systemic, hormone-type herbicide, mimicking plant growth hormones (auxins) and causing uncoordinated growth that leads to plant death. waterquality.gov.au

Fish: The compound is considered slightly toxic to freshwater fish. waterquality.gov.au Acute toxicity studies have reported a 2-day LC50 (the concentration lethal to 50% of the test population) of 1,500 µg/L for the bluegill sunfish (Lepomis macrochirus). waterquality.gov.au

Aquatic Invertebrates and Amphibians: It is considered relatively non-toxic to aquatic invertebrates and amphibians. waterquality.gov.au

The chemical form of the herbicide is important; ester forms are generally more toxic to aquatic organisms than the acid or salt forms. waterquality.gov.au

Organism GroupToxicity LevelExample Acute LC50/EC50
Algae & MacrophytesHighNot specified, but this is the most sensitive group. waterquality.gov.au
Freshwater FishSlight1,500 µg/L (2-day, Lepomis macrochirus) waterquality.gov.au
Aquatic InvertebratesRelatively Non-ToxicData not specified. waterquality.gov.au
AmphibiansRelatively Non-ToxicData not specified. waterquality.gov.au

Impact on Soil Microbial Communities and Ecosystem Function

Soil microorganisms are vital for maintaining soil health and ecosystem function through processes like nutrient cycling and organic matter decomposition. The application of this compound can disrupt these communities.

Studies have shown that the application of MCPA can have a negative effect on the biochemical properties of soil, leading to a decrease in the activity of various soil enzymes. mdpi.com This inhibition of microbial activity can impair critical soil functions. The structure of the microbial community can also be altered. While some microbial populations may be inhibited, others capable of utilizing the herbicide as a carbon source may be stimulated. nih.gov

Toxicity to Non-Target Terrestrial Organisms

The assessment of this compound, also known as MCPB, reveals varying degrees of toxicity to different non-target terrestrial organisms. As a phenoxy herbicide, its primary mode of action is to disrupt plant growth, and therefore, phytotoxicity to terrestrial plants is an expected outcome. epa.govepa.gov Beyond plants, studies have focused on its effects on vertebrate and invertebrate species.

Avian Acute Toxicity Data for this compound
Test Type Species
Acute Oral LD50 Northern bobwhite quail (Colinus virginianus)
Acute Dietary LD50 (8-Day) Northern bobwhite quail (Colinus virginianus)
Acute Dietary LD50 (8-Day) Mallard duck (Anas platyrhynchos)

Toxicity to Mammals: For mammals, MCPB is categorized as slightly toxic to practically non-toxic on an acute oral basis. epa.govepa.gov While acute risks are not predicted to exceed the U.S. Environmental Protection Agency's (EPA) level of concern, chronic risks have been identified for mammals of all weight classes that consume grasses, broadleaf forage, and small insects. epa.gov Developmental effects and maternal toxicity were observed in a developmental study. epa.govepa.gov

Toxicity to Other Terrestrial Organisms: Data from the Pesticide Properties DataBase indicates a moderate acute ecotoxicity risk for earthworms. herts.ac.uk Herbicides as a class of chemicals can influence soil microorganisms by altering microbial community structures and affecting crucial biochemical processes such as mineralization and nutrient cycling. mdpi.com The impact of specific herbicides can be dependent on factors like soil type and composition. mdpi.com

Bioaccumulation Potential in Environmental Systems

Bioaccumulation refers to the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment. nih.gov For this compound, the available data indicates a low potential for bioaccumulation in environmental systems.

The U.S. EPA has stated that MCPB is not likely to bioconcentrate. epa.govepa.gov This assessment is based on its physicochemical properties, including its acidic and anionic nature. epa.gov The potential for a substance to bioaccumulate is often estimated using the octanol-water partition coefficient (Log Kow or Log P), which measures its lipophilicity. A higher Log P value generally suggests a greater potential for bioaccumulation in fatty tissues. The computed XLogP3 value for this compound is 3.6, while the Log P for its metabolite MCPA is 2.6. nih.govnih.gov

Furthermore, the bioconcentration factor (BCF), which directly measures the accumulation of a chemical in an aquatic organism from the water, is a key indicator. A BCF value of 1 has been reported for MCPA, the metabolite of MCPB, suggesting that the potential for bioconcentration in aquatic organisms is low. nih.gov Given that MCPB is expected to metabolize into MCPA, a similarly low bioaccumulation potential is anticipated. epa.gov Its relatively low sorption to soil also suggests it is more prone to leach and runoff rather than persist and accumulate. epa.govepa.gov

Chemical Compound Names Mentioned
This compound
MCPA (2-methyl-4-chlorophenoxyacetic acid)

Emerging Research Frontiers and Future Prospects for 4 4 Chloro M Tolyloxy Butyric Acid

Development of Novel Analytical Techniques for Trace Contaminants in Complex Matrices

The accurate detection and quantification of MCPB and its metabolites in complex environmental samples, such as soil and water, are crucial for monitoring its environmental fate and ensuring regulatory compliance. Research has progressively moved towards more sensitive, specific, and efficient analytical methods.

Early methods for detecting phenoxy herbicides included colorimetric and ultraviolet procedures, which had relatively high detection limits. usgs.gov Gas chromatography (GC) combined with electron-capture or microcoulometric detectors offered improved sensitivity and specificity for halogenated compounds like MCPB. usgs.govepa.gov To enhance accuracy, these methods often require a derivatization step to convert the acidic herbicides into more volatile esters. epa.gov

More recent advancements have focused on liquid chromatography (LC) and mass spectrometry (MS), which often eliminate the need for derivatization. Techniques such as ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) provide high selectivity and exceptionally low limits of detection (LOD), capable of quantifying analytes at the parts-per-trillion level. nih.gov One study developed a UHPLC-MS/MS method that could detect a range of phenoxyacetic acid herbicides and their transformation products in groundwater with LODs ranging from 0.00008 to 0.0047 µg·L−1. nih.gov

Future research is also aimed at improving the efficiency of the entire analytical workflow. For instance, recent innovations have demonstrated that the sample volume required for testing phenoxy herbicides in water can be significantly reduced from 1 liter to just 100 mL without compromising data quality, and in some cases, even improving precision. alsglobal.com This development reduces shipping costs, simplifies sample collection, and lessens the manual handling burden. alsglobal.com

Analytical TechniqueTypical Sample MatrixKey FeaturesReported Detection Limits
Gas Chromatography (GC) with Microcoulometric/Electron Capture DetectionWaterSpecific for halogenated compounds; requires derivatization. usgs.govepa.gov~20 parts per trillion (ppt) for microcoulometric; 2-10 ppt (B1677978) for electron capture. usgs.gov
Liquid Chromatography-Particle Beam Mass Spectrometry (LC-PB-MS)Soil, WaterDirect analysis of acids without derivatization. acs.orgNot specified in reviewed sources.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)GroundwaterHigh sensitivity and selectivity; rapid analysis time. nih.gov0.00008–0.0047 µg·L⁻¹ (0.08–4.7 ppt). nih.gov
Improved Sample Preparation for GC/MSWaterReduces required sample volume from 1 L to 100 mL, improving efficiency. alsglobal.comRoutine LOR of 0.01 ug/L. alsglobal.com

In-Depth Elucidation of Molecular Action Mechanisms and Signaling Pathways

The herbicidal activity of 4-(4-chloro-m-tolyloxy)-butyric acid is a classic example of a pro-herbicide. MCPB itself is not the primary phytotoxic agent. Its selectivity relies on the metabolic processes of the target weed. chemcess.com In susceptible broadleaf plants, MCPB undergoes β-oxidation of its butyric acid side chain, converting it into 2-methyl-4-chlorophenoxyacetic acid (MCPA), a potent synthetic auxin. agropages.comchemcess.com This conversion is a critical step in its mode of action.

MCPA, the active metabolite, mimics the natural plant hormone indole-3-acetic acid (IAA), also known as auxin. nufarm.com Auxins are fundamental regulators of plant growth, controlling processes like cell enlargement, division, and development. nufarm.com By acting as an auxin mimic, MCPA disrupts these normal growth processes, leading to uncontrolled and disorganized growth that ultimately results in the death of the susceptible plant. nufarm.com Plants that are resistant to MCPB, such as peas and cereals, lack the specific enzyme systems required to efficiently perform this β-oxidation, and therefore the herbicide remains in its less active form. chemcess.com

It is important to distinguish the herbicide MCPB from the protein McpB, a methyl-accepting chemotaxis protein found in bacteria such as Bacillus subtilis. nih.govuni-goettingen.deuni-goettingen.de This protein is involved in bacterial sensing and response to environmental signals like asparagine and pH changes and is unrelated to the herbicidal mechanism of the chemical compound. nih.govuni-goettingen.de

Future research in this area could focus on the precise enzymatic pathways responsible for the β-oxidation of MCPB in various weed species. A deeper understanding of these enzymes and the genes that encode them could lead to more accurate predictions of which weed species will be susceptible and could inform the development of herbicides with even greater selectivity. Furthermore, investigating the downstream signaling cascades that are disrupted by the resulting MCPA could reveal additional targets for herbicide action. While it is known that phenoxy herbicides interfere with auxin signaling, the full scope of the downstream molecular events, including interactions with various signaling pathways like those involving transcription factors and protein kinases, remains an active area of research. nih.govmedchemexpress.com

Refined Environmental Risk Assessment Models Incorporating Long-Term Exposure Data

Environmental risk assessment for pesticides like MCPB evaluates their potential impact on non-target organisms and ecosystems. Current assessments indicate that MCPB has low to moderate acute toxicity. wikipedia.orgnih.gov It is not considered volatile or persistent, and it has a low likelihood of bioconcentration. wikipedia.org However, due to its relatively low sorption to soil, MCPB is considered prone to leaching and runoff, which could lead to contamination of water bodies. epa.gov

The environmental fate of MCPB is closely tied to its degradation. In soil, metabolism involves the degradation of the side-chain to form 4-chloro-2-methylphenol, followed by hydroxylation and opening of the aromatic ring. agropages.com The half-life (DT50) of MCPB in soil is relatively short, estimated at around 5-7 days. agropages.com

ParameterValue/DescriptionImplication
Bioconcentration PotentialLow. wikipedia.orgUnlikely to accumulate significantly in organisms.
Soil SorptionRelatively low. epa.govProne to leaching and runoff into water systems.
Soil Half-Life (DT₅₀)Approximately 5-7 days. agropages.comConsidered non-persistent in soil environments.
Primary Degradation PathwaySide-chain degradation to 4-chloro-2-methylphenol, followed by ring opening. agropages.comMetabolized by soil microbes.

Future risk assessment models must be refined to better account for these characteristics. A key area for improvement is the integration of the fate and transport of major transformation products (TPs), such as MCPA. frontiersin.org Since MCPB is converted to MCPA in the environment, comprehensive models should simulate the formation, transport, and potential effects of both the parent compound and its more active metabolite. agropages.com

Moreover, there is a need for models that incorporate data from long-term, low-dose exposure scenarios to better understand potential chronic effects on ecosystems. nih.govcastrolawgroup.com While acute toxicity is often the focus, repeated seasonal applications could lead to persistent low-level contamination in certain environmental compartments. Advanced models should integrate factors like preferential flow in soil, which can significantly impact the transport of substances to groundwater, and plant uptake dynamics. frontiersin.org Improving these models will allow for more accurate predictions of environmental concentrations and more robust risk assessments for both MCPB and its associated transformation products.

Innovative Bioremediation and Phytoremediation Strategies for Contaminated Sites

The microbial degradation of phenoxy herbicides is a key process in their environmental dissipation. This natural attenuation has inspired the development of bioremediation and phytoremediation strategies to clean up contaminated sites.

Bioremediation harnesses the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. researchgate.net Research has identified several bacterial strains capable of degrading phenoxy herbicides. For example, a bacterium identified as Stenotrophomonas maltophilia PM was isolated from an aquifer and was able to use MCPB, MCPA, and other phenoxyalkanoic acids as its sole source of carbon and energy. nih.gov Mixed bacterial cultures isolated from herbicide-treated soil have also demonstrated the ability to degrade MCPA effectively, with efficiency influenced by factors like temperature and substrate concentration. prakritimitrango.comnih.gov The degradation pathway typically involves enzymes that cleave the ether linkage and break down the aromatic ring. researchgate.net

Phytoremediation is an eco-friendly approach that uses plants to remove, contain, or degrade environmental contaminants. youtube.comresearchgate.net Several mechanisms are involved:

Phytoextraction: The uptake of contaminants by plant roots and their translocation and accumulation in the harvestable biomass. youtube.com

Phytostimulation (or Rhizodegradation): The stimulation of microbial activity in the plant's root zone (rhizosphere), which enhances the breakdown of contaminants. youtube.com

Phytodegradation: The breakdown of contaminants within the plant itself through its metabolic processes. researchgate.net

For phenoxy herbicides, combining these approaches in a strategy known as rhizoremediation (microbe-assisted phytoremediation) is particularly promising. researchgate.net Plants can create a favorable environment for degradative microbes in the soil, while also potentially taking up and degrading the herbicide. nih.gov Studies have shown that the presence of plants can significantly increase the number of specific degradative genes in the rhizosphere soil. nih.gov While specific hyperaccumulating plants for MCPB are not well-documented, species like Indian mustard (Brassica juncea) and various grasses have shown potential for the phytoremediation of other organic and inorganic contaminants and could be investigated for their efficacy with phenoxy herbicides. nih.govresearchgate.net

Future research should focus on identifying and optimizing plant-microbe partnerships that are highly effective at degrading MCPB and MCPA. This includes isolating novel microbial strains from contaminated sites and selecting robust plant species that can thrive in contaminated soil and effectively stimulate microbial degradation. nih.gov

Organism/SystemCompound(s) DegradedKey FindingReference
Stenotrophomonas maltophilia PMMCPB, MCPA, 2,4-D, and othersAble to use the herbicides as a sole source of carbon and energy. nih.gov
Mixed bacterial culturesMCPA, 2,4-DRetained degradative ability even after extended growth on other carbon sources. nih.gov
Bacterial strains (general)MCPA, 2,4-DOptimal degradation occurred at neutral to slightly alkaline pH (7–8) and temperatures of 30°C–40°C. prakritimitrango.com
Plant-microbe systems (Rhizoremediation)PCBs (as a model)The number of degradative genes (bphA1) was higher in rhizospheric soil compared to non-rhizospheric soil. nih.gov

Application of Advanced Omics Technologies (Genomics, Proteomics, Metabolomics) in Toxicological Research

The application of "omics" technologies is revolutionizing toxicological research by providing a comprehensive, system-wide view of the interactions between a chemical and a biological system. These technologies are poised to provide unprecedented insight into the fate and effects of this compound.

Genomics: This field studies the complete set of an organism's DNA (genome). In the context of MCPB, genomics can be used to identify the genes responsible for its degradation in microorganisms. A powerful application is the use of quantitative real-time PCR (qPCR) to quantify specific functional genes in environmental samples. For instance, studies have quantified the tfdA gene, which codes for an enzyme involved in the initial step of phenoxy acid herbicide degradation. asm.org The abundance of this gene in soil has been directly linked to the potential for the soil to mineralize herbicides like MCPA and 2,4-D, providing a link between genetic potential and ecosystem function. asm.org

Proteomics: This is the large-scale study of proteins. For MCPB research, proteomics could be used to identify all the proteins expressed by a microorganism or plant in response to exposure. This could reveal the specific enzymes involved in its β-oxidation to MCPA or its subsequent degradation. It could also uncover proteins involved in stress responses, providing a deeper understanding of the molecular mechanisms of its toxicity in non-target organisms.

Metabolomics: This technology aims to identify and quantify all the small-molecule metabolites within a cell, tissue, or organism. Applying metabolomics to MCPB research would allow for the comprehensive profiling of its transformation products in soil, water, or within organisms. This could lead to the discovery of previously unknown degradation intermediates, providing a complete picture of its metabolic fate and helping to assess the potential risks associated with its various byproducts.

The integration of these omics technologies represents a significant frontier. By combining genomic data on microbial potential with proteomic and metabolomic data on actual metabolic activity, researchers can build highly detailed models of how MCPB behaves in the environment and how it impacts biological systems at a molecular level.

Synthesis of Environmentally Benign Analogues and Biologically Inspired Derivatives

A key goal in modern agrochemical research is the design of effective pesticides that have minimal environmental impact. The pro-herbicide nature of this compound provides a valuable design principle for developing new, safer herbicides. chemcess.com Because MCPB is only activated within susceptible plants, it has an inherent layer of selectivity that reduces its impact on resistant crops. chemcess.com

Future synthetic strategies could build upon this concept. Research could focus on creating novel analogues of MCPB by modifying its chemical structure to:

Enhance Selectivity: Fine-tuning the length or composition of the side chain could alter which plant species are able to perform the β-oxidation, potentially leading to herbicides that are active against a narrower, more specific range of weeds.

Control Degradation Rates: Modifications to the aromatic ring or the ether linkage could be designed to make the molecule more susceptible to microbial degradation after it has served its purpose, reducing its persistence in the soil.

Reduce Mobility: Altering the molecule's polarity could increase its sorption to soil particles, reducing the risk of leaching into groundwater.

Ensure Benign Transformation Products: A critical consideration in designing new molecules is the environmental fate of their degradation products. acs.org The goal is to create analogues that break down into simple, non-toxic, and environmentally harmless compounds.

Biologically inspired design could also play a role. By studying the natural compounds that plants use to compete with each other (allelochemicals), chemists may find new molecular scaffolds that can be adapted for herbicidal use. The synthesis of derivatives inspired by these natural products could lead to entirely new classes of environmentally benign herbicides. The overarching aim is to create active ingredients that are effective, highly selective, and readily degradable, ensuring both agricultural productivity and environmental stewardship.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.